
UDP-|A-D-glucose (disodium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
UDP-α-D-Glucose (Disodium) is a nucleotide sugar that plays a crucial role in the biosynthesis of glycogen. It serves as a donor substrate for glucosyltransferases, enzymes that transfer glucose residues to various acceptor molecules. This compound is essential in the metabolism of carbohydrates and is involved in the formation of glycoproteins, glycolipids, and polysaccharides .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of UDP-α-D-Glucose (Disodium) typically involves the enzymatic conversion of glucose-1-phosphate and uridine triphosphate (UTP) in the presence of UDP-glucose pyrophosphorylase. The reaction conditions often include a buffered aqueous solution at a pH of around 7.5 and a temperature of 37°C .
Industrial Production Methods: Industrial production of UDP-α-D-Glucose (Disodium) can be achieved through microbial fermentation processes using genetically engineered strains of Saccharomyces cerevisiae or Escherichia coli. These microorganisms are modified to overexpress the necessary enzymes for the biosynthesis of UDP-α-D-Glucose .
Types of Reactions:
Oxidation: UDP-α-D-Glucose can undergo oxidation to form UDP-glucuronic acid.
Reduction: It can be reduced to form UDP-galactose.
Substitution: The glucose moiety can be substituted with other sugar residues to form various glycosides.
Common Reagents and Conditions:
Oxidation: Catalyzed by enzymes such as UDP-glucose dehydrogenase in the presence of NAD+.
Reduction: Catalyzed by UDP-galactose 4-epimerase in the presence of NADH.
Substitution: Catalyzed by various glycosyltransferases in the presence of specific acceptor molecules.
Major Products:
- UDP-glucuronic acid
- UDP-galactose
- Various glycosides
Aplicaciones Científicas De Investigación
Chemistry: UDP-α-D-Glucose is used as a substrate in the synthesis of complex carbohydrates and glycoconjugates. It is also employed in the study of glycosylation reactions and enzyme kinetics .
Biology: In biological research, UDP-α-D-Glucose is used to investigate the metabolic pathways of carbohydrates and the role of glycosyltransferases in cellular processes. It is also used in the study of signal transduction pathways involving nucleotide sugars .
Medicine: UDP-α-D-Glucose has potential therapeutic applications in the treatment of metabolic disorders and diseases related to carbohydrate metabolism. It is also being explored as a potential drug target for the development of new therapies .
Industry: In the industrial sector, UDP-α-D-Glucose is used in the production of bio-based chemicals and materials. It is also employed in the manufacturing of food additives and pharmaceuticals .
Mecanismo De Acción
UDP-α-D-Glucose exerts its effects by serving as a substrate for glucosyltransferases, which catalyze the transfer of glucose residues to acceptor molecules. This process is essential for the biosynthesis of glycogen, glycoproteins, glycolipids, and polysaccharides. The molecular targets of UDP-α-D-Glucose include various glycosyltransferases and nucleotide sugar transporters .
Comparación Con Compuestos Similares
- UDP-galactose
- UDP-glucuronic acid
- UDP-N-acetylglucosamine
Comparison: UDP-α-D-Glucose is unique in its role as a precursor for glycogen biosynthesis and its involvement in the formation of glycoproteins and glycolipids. While similar compounds like UDP-galactose and UDP-glucuronic acid also participate in glycosylation reactions, UDP-α-D-Glucose is specifically required for the synthesis of glucose-containing molecules .
Propiedades
Fórmula molecular |
C15H22N2Na2O17P2 |
|---|---|
Peso molecular |
610.27 g/mol |
Nombre IUPAC |
disodium;[[(2R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate |
InChI |
InChI=1S/C15H24N2O17P2.2Na/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25;;/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25);;/q;2*+1/p-2/t5-,6-,8-,9?,10+,11+,12-,13-,14+;;/m1../s1 |
Clave InChI |
PKJQEQVCYGYYMM-GWTCQOKDSA-L |
SMILES isomérico |
C1=CN(C(=O)NC1=O)[C@H]2[C@H](C([C@H](O2)COP(=O)([O-])OP(=O)([O-])O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O.[Na+].[Na+] |
SMILES canónico |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)O)O)O.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


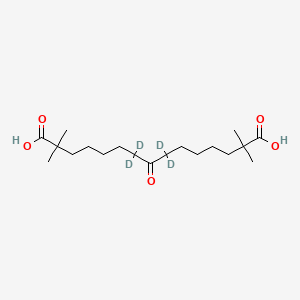

![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidin-2-one](/img/structure/B12389242.png)
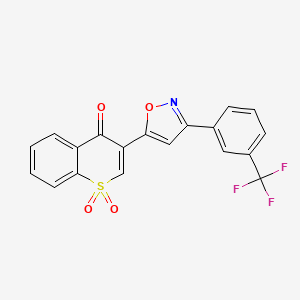
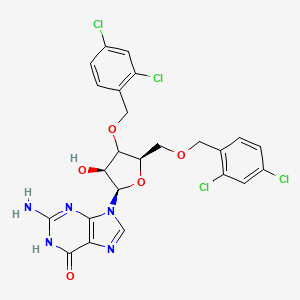
![2-[[(2R,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methoxy]propanedioic acid](/img/structure/B12389251.png)
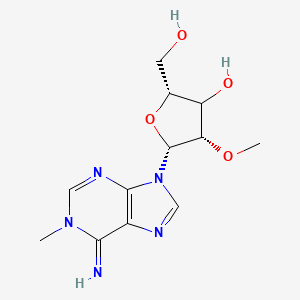
![N'-[2-[[5-[[(2S)-2-[[(2S)-2-acetamido-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-amino-6-oxohexyl]amino]-2-oxoethyl]-N-[2-(1H-imidazol-5-yl)ethyl]butanediamide](/img/structure/B12389259.png)
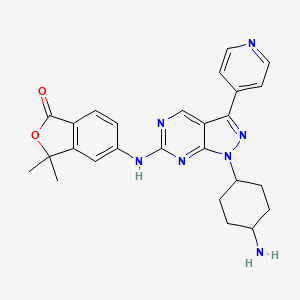
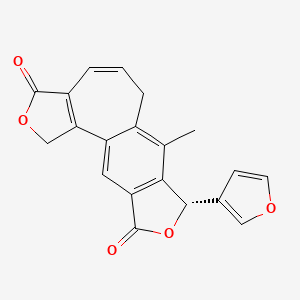
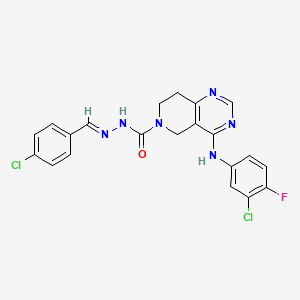


![1-[(2R,3S,5R)-5-(azidomethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12389288.png)
